
(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one, also known as ANIT-21, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. ANIT-21 is a thiazole derivative that has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Applications De Recherche Scientifique
Anticonvulsant Applications
(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one and its derivatives have been studied for their anticonvulsant properties. Research by Mishchenko et al. (2020) and Mishchenko et al. (2022) explored thiazole-bearing 4-thiazolidinones for their potential in treating seizures, showing promising results in pentylenetetrazole-induced seizure and maximal electroshock seizure tests. These studies suggest that these compounds could be effective in managing epilepsy (Mishchenko et al., 2020) (Mishchenko et al., 2022).
Antimicrobial and Antiviral Applications
Thiazolides, including variants of the mentioned compound, have demonstrated effectiveness against various pathogens. Stachulski et al. (2011) reported on thiazolides' inhibition of hepatitis B virus replication, highlighting their potential as antiviral agents. Additionally, Samadhiya et al. (2014) and Deep et al. (2014) investigated thiazolidinone derivatives for their antibacterial and antifungal activities, showing significant biological activity against various microorganisms, suggesting a broad spectrum of antimicrobial applications (Stachulski et al., 2011) (Samadhiya et al., 2014) (Deep et al., 2014).
Anticancer Applications
Research has also explored the potential anticancer properties of thiazol-4(5H)-one derivatives. Brockmann et al. (2014) focused on thiazolides' role in inducing cell death in colorectal tumor cells, indicating their potential utility in cancer therapy. Osmaniye et al. (2018) synthesized benzothiazole derivatives, including thiazolidinone compounds, to evaluate their anticancer activity, finding some derivatives particularly effective against various cancer cell lines (Brockmann et al., 2014) (Osmaniye et al., 2018).
Neuroprotective Applications
In addition to anticonvulsant properties, thiazol-4(5H)-one derivatives have been examined for their neuroprotective effects. Myronenko et al. (2017) studied the influence of certain thiazolidinone derivatives on the sleep-wakefulness cycle in rats with chronic epileptic syndrome, indicating potential neuroprotective applications in neurological disorders (Myronenko et al., 2017).
Propriétés
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-11(21)18-5-7-19(8-6-18)16-17-15(22)14(25-16)10-12-3-2-4-13(9-12)20(23)24/h2-4,9-10H,5-8H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZAOXGSKSDFOT-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

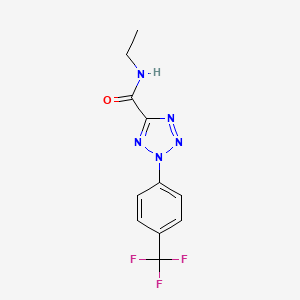
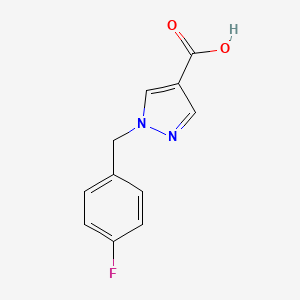
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2858559.png)
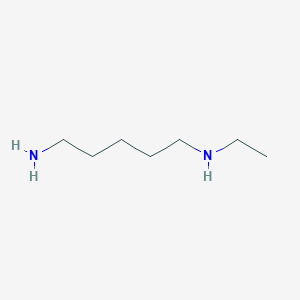
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)
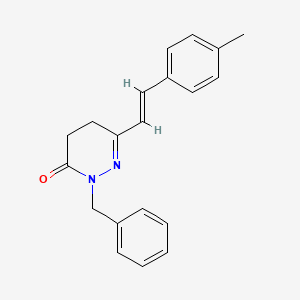
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858566.png)
![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)
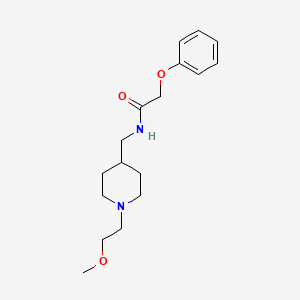

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)
